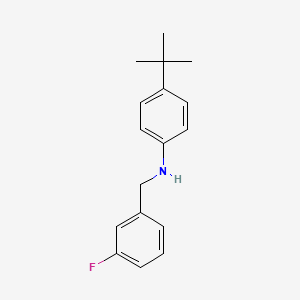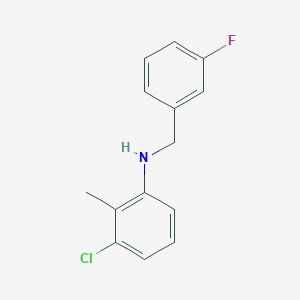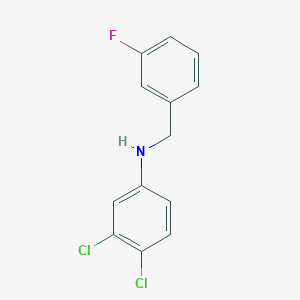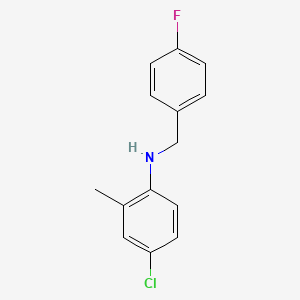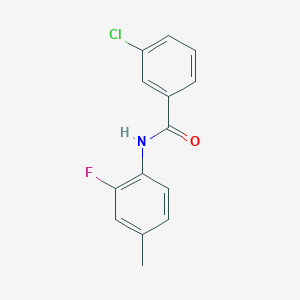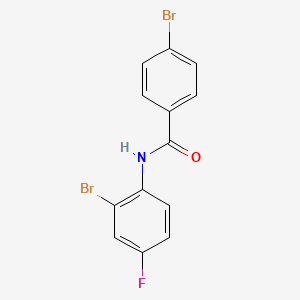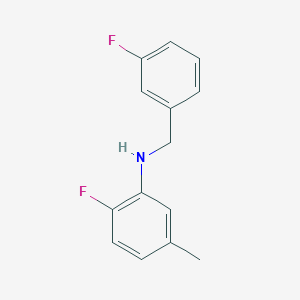
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline
Descripción general
Descripción
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline is a chemical compound that belongs to the class of anilines. It is also known as compound 1, and its chemical formula is C14H13F2N. This compound has gained attention in recent years due to its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline has potential applications in scientific research. It has been reported as a potent inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been shown to have anti-cancer properties, and therefore 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline can be used as a lead compound for the development of anti-cancer drugs.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline involves the inhibition of CK2. CK2 is a serine/threonine protein kinase that is involved in various cellular processes. It phosphorylates a wide range of proteins and regulates their activity. Inhibition of CK2 by 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline leads to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline have been studied in vitro. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to have anti-inflammatory properties. However, further studies are required to understand the full range of biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline is its potential as a lead compound for the development of anti-cancer drugs. It has also been reported to have anti-inflammatory properties. However, one of the limitations of this compound is its toxicity. Further studies are required to determine its toxicity profile and therapeutic window.
Direcciones Futuras
There are several future directions for the research on 2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline. One of the directions is the development of more potent and selective inhibitors of CK2. Another direction is the investigation of the toxicity profile of this compound and the determination of its therapeutic window. Additionally, the anti-inflammatory properties of this compound can be further explored. Finally, the potential applications of this compound in other diseases can also be investigated.
Conclusion
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline is a chemical compound that has potential applications in scientific research. Its synthesis method has been reported in the literature, and it has been shown to be a potent inhibitor of CK2. It has potential as a lead compound for the development of anti-cancer drugs and has anti-inflammatory properties. However, further studies are required to understand its full range of biochemical and physiological effects and its toxicity profile. There are several future directions for research on this compound, including the development of more potent and selective inhibitors of CK2, investigation of its toxicity profile, and exploration of its potential applications in other diseases.
Propiedades
IUPAC Name |
2-fluoro-N-[(3-fluorophenyl)methyl]-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N/c1-10-5-6-13(16)14(7-10)17-9-11-3-2-4-12(15)8-11/h2-8,17H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOBKPKPFBAFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-N-(3-fluorobenzyl)-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



